molecular formula C11H18FNO4 B8221917 1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate

1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate

Cat. No.: B8221917
M. Wt: 247.26 g/mol
InChI Key: HXVYJZGJIAFZSY-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H18FNO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate typically involves the following steps:

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential as a drug candidate for various therapeutic applications, including its role as an intermediate in the synthesis of bioactive compounds.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

    1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate: Lacks the fluoromethyl group, which may result in different reactivity and biological activity.

    tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate: Contains an additional fluorine atom, which can further influence its chemical properties and applications.

    tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: The presence of a dimethylamino group can alter its electronic properties and reactivity .

Biological Activity

1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its azetidine ring structure, which is a saturated four-membered heterocyclic compound. The presence of tert-butyl and fluoromethyl groups contributes to its lipophilicity and may influence its interaction with biological targets.

Molecular Formula: C11_{11}H16_{16}FNO4_{4}
Molecular Weight: 235.25 g/mol
CAS Number: Not specified in the available literature.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity: Many azetidine derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Modulation of Cell Signaling Pathways: These compounds may interfere with signaling pathways that regulate cell growth and apoptosis, making them candidates for cancer therapy.

Pharmacological Effects

The biological activity of this compound has been explored in several studies:

  • Antitumor Activity: Some azetidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds that inhibit the mitotic checkpoint have been linked to reduced tumor growth in xenograft models .
  • Neuroprotective Effects: Certain derivatives have shown promise in neuroprotection, potentially by modulating neurotransmitter systems or reducing oxidative stress.

Case Studies

Several case studies highlight the potential applications of azetidine derivatives:

  • Study on Anticancer Properties:
    A study investigated the effects of azetidine derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell migration, suggesting their potential as therapeutic agents against metastatic cancers .
  • Neuroprotective Study:
    Another research effort focused on the neuroprotective properties of azetidine compounds. The study found that specific derivatives could protect neuronal cells from oxidative damage, which is significant for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
NeuroprotectionProtects against oxidative stress
Enzyme InhibitionInhibits specific metabolic enzymes
Cell Signaling ModulationAlters pathways related to cell growth

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVYJZGJIAFZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CF)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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